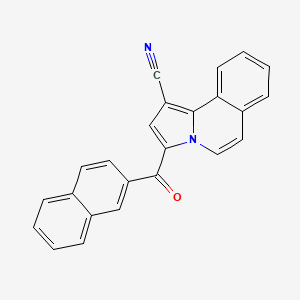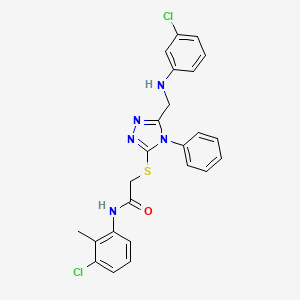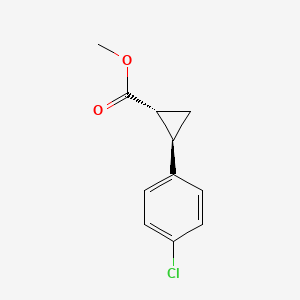
3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile: is a complex organic compound with the following chemical formula:
C24H14N2O
. It belongs to the class of pyrroloisoquinolines, which exhibit interesting biological and pharmacological properties .準備方法
Synthetic Routes:: Several synthetic routes have been reported for the preparation of this compound. One common approach involves cyclization reactions, often starting from appropriately substituted naphthalenes or isoquinolines. These reactions can be catalyzed by Lewis acids or other suitable reagents.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. typical conditions involve heating the reactants in a suitable solvent under reflux or using microwave-assisted methods.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactivity::
Oxidation: Undergoes oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.
Substitution: Exhibits nucleophilic substitution reactions at the carbonitrile group.
Reduction: Can be reduced to form the corresponding amine derivative.
Lewis acids: Used for cyclization reactions.
Hydrogen peroxide (H2O2): Employed in oxidation steps.
Alkali metal cyanides: React with appropriate precursors to introduce the carbonitrile group.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Common products include derivatives with modified aromatic rings and functional groups.
科学的研究の応用
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its unique structural features.
Ligands: Serves as ligands in coordination chemistry.
Anticancer Properties: Some pyrroloisoquinolines exhibit promising anticancer activity, making this compound relevant for drug discovery.
Neuropharmacology: Investigated for potential effects on neuronal receptors.
Dye Synthesis: Used in the preparation of dyes and pigments.
作用機序
The exact mechanism of action for 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
類似化合物との比較
While this compound is unique due to its fused pyrroloisoquinoline ring system, related compounds include 2-Methyl-3-(2-naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile , which differs by a methyl group substitution.
特性
分子式 |
C24H14N2O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H |
InChIキー |
NUCOTJOBFCIJQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)




![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
